Cas no 1256833-90-5 (methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate)

methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1256833-90-5
- methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- EN300-25108489
- Z1255504853
- Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate
- 5H-Cyclopenta[b]pyridine-2-carboxylic acid, 6,7-dihydro-5-oxo-, methyl ester
- methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate
-
- MDL: MFCD18258560
- インチ: 1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3
- InChIKey: DROIISWLNLLMTI-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CC=C(C(=O)OC)N=C2CC1
計算された属性
- せいみつぶんしりょう: 191.058243149g/mol
- どういたいしつりょう: 191.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 56.3Ų
じっけんとくせい
- 密度みつど: 1.308±0.06 g/cm3(Predicted)
- ふってん: 377.3±42.0 °C(Predicted)
- 酸性度係数(pKa): -0.22±0.20(Predicted)
methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25108489-0.5g |
methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 0.5g |
$768.0 | 2024-06-19 | |
Enamine | EN300-25108489-5.0g |
methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 5.0g |
$2858.0 | 2024-06-19 | |
Enamine | EN300-25108489-0.05g |
methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 0.05g |
$229.0 | 2024-06-19 | |
1PlusChem | 1P028UDJ-250mg |
methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 250mg |
$664.00 | 2024-07-09 | |
Enamine | EN300-25108489-1g |
methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 1g |
$986.0 | 2023-11-13 | |
Aaron | AR028ULV-50mg |
methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 50mg |
$340.00 | 2025-02-17 | |
1PlusChem | 1P028UDJ-5g |
methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 5g |
$3595.00 | 2024-07-09 | |
Enamine | EN300-25108489-5g |
methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 5g |
$2858.0 | 2023-11-13 | |
Aaron | AR028ULV-1g |
methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 1g |
$1381.00 | 2025-02-17 | |
Aaron | AR028ULV-5g |
methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate |
1256833-90-5 | 95% | 5g |
$3955.00 | 2025-02-17 |
methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylateに関する追加情報
Methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate (CAS No. 1256833-90-5): A Comprehensive Overview
Methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate, identified by its CAS number 1256833-90-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic molecules, specifically featuring a cyclopentane core fused with multiple pyridine rings. The presence of an oxo group and a carboxylate moiety in its structure imparts unique chemical and biological properties, making it a valuable candidate for further investigation in drug discovery and development.
The structural complexity of methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate arises from its cyclopentabpyridine backbone, which consists of five fused pyridine rings. This arrangement creates a rigid framework that can interact with biological targets in specific ways. The oxo group at the 5-position introduces a region of high electrophilicity, while the carboxylate functionality at the 2-position provides a site for hydrogen bonding and coordination interactions. These features make the compound a promising scaffold for designing molecules with tailored biological activities.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The cyclopentabpyridine scaffold has been explored in various contexts, including the design of kinase inhibitors, antiviral agents, and anticancer drugs. Studies have shown that these compounds can exhibit potent activity against a range of targets by leveraging their ability to fit into specific binding pockets and form multiple interactions with biological macromolecules.
One of the most compelling aspects of methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate is its potential as a lead compound for further derivatization. By modifying specific functional groups within its structure, researchers can fine-tune its biological properties to enhance potency, selectivity, and pharmacokinetic profiles. For instance, replacing the methyl ester group at the 2-position with other leaving groups could facilitate further functionalization or improve solubility characteristics.
The synthesis of methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentabpyridine core requires multi-step synthetic strategies that often involve cyclization reactions and metal-catalyzed cross-coupling processes. Despite these challenges, advances in synthetic methodology have made it increasingly feasible to access complex heterocyclic structures like this one.
Recent research has highlighted the importance of computational methods in the design and optimization of heterocyclic compounds. Molecular modeling techniques can be used to predict how methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate interacts with biological targets at the atomic level. These insights can guide the development of novel analogs with improved pharmacological properties. Additionally, high-throughput screening methods have enabled researchers to rapidly assess the activity of large libraries of compounds against various biological assays.
The potential applications of methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate extend beyond traditional drug discovery. Its unique structural features make it an attractive candidate for materials science applications as well. For example, it could be used to develop new types of organic semiconductors or catalysts that exploit its ability to form stable complexes with metal ions.
In conclusion, methyl 5-oxo-5H,6H,7H-cyclopentabpyridine-2-carboxylate (CAS No. 1256833-90-5) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and rigid framework make it a versatile scaffold for designing molecules with tailored activities. As synthetic chemistry continues to evolve and computational methods become more sophisticated, compounds like this one will undoubtedly play an increasingly important role in drug discovery and beyond.
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